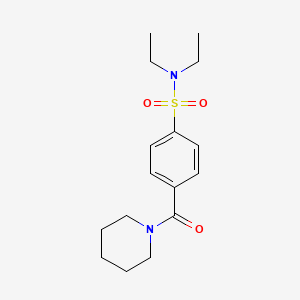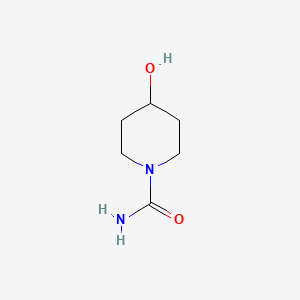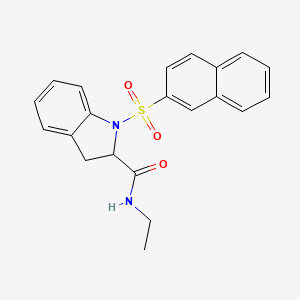
N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide” is a chemical compound. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of piperidine derivatives has been widely studied . The primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Additionally, piperidine can also be synthesized from pyridine through a reduction process . A more modern approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid .Chemical Reactions Analysis
Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . In advanced organic chemistry, piperidine is used as a catalyst for the Knoevenagel condensation, aiding the reaction between an aldehyde or a ketone and a methylene active compound .Physical and Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . The molecular weight of “this compound” is 198.31 .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition and Anticonvulsant Action
A notable application of N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide derivatives lies in their potent inhibitory action against human carbonic anhydrase (CA) isoforms, particularly hCA II, which is implicated in various physiological functions including fluid secretion, respiration, and pH balance. These derivatives exhibit low nanomolar inhibitory action, highlighting their potential in designing anticonvulsant medications. Furthermore, certain compounds within this class have demonstrated effective seizure protection in animal models, suggesting their utility in treating epilepsy and related conditions (Mishra et al., 2017).
Selective Inhibition for Therapeutic Targeting
Some benzenesulfonamide derivatives, including those related to this compound, have been found to selectively inhibit specific isoforms of carbonic anhydrase, such as hCA II. This selective inhibition capability is crucial for therapeutic applications, allowing for the targeting of specific pathways involved in diseases without affecting others, thereby minimizing potential side effects (Le Darz et al., 2015).
Phospholipase A2 Inhibition and Cardioprotective Effects
Research has also explored the synthesis of compounds similar to this compound for their ability to inhibit membrane-bound phospholipase A2. This inhibition is significant for its potential to reduce the size of myocardial infarction, indicating a promising avenue for the development of cardioprotective drugs (Oinuma et al., 1991).
Nav1.7 Inhibition for Pain Management
Derivatives have been synthesized for potent and selective inhibition of Nav1.7, a voltage-gated sodium channel implicated in pain sensation. While some early analogs showed poor efficacy in animal models of pain, further modifications led to compounds with improved membrane permeability and effectiveness in reducing pain behaviors. This research underlines the potential of benzenesulfonamide derivatives in the development of new pain management therapies (Wu et al., 2017).
Antioxidant and Enzyme Inhibition for Neurodegenerative Diseases
The incorporation of 1,3,5-triazine motifs in benzenesulfonamide structures has been investigated for antioxidant properties and inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase. These enzymes are relevant in the context of neurodegenerative diseases such as Alzheimer's, suggesting that these compounds could offer therapeutic benefits in managing such conditions (Lolak et al., 2020).
Mecanismo De Acción
The mechanism of action of piperidine derivatives in biological systems is complex and depends on the specific derivative. For example, piperine and piperidine have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Safety and Hazards
Direcciones Futuras
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Propiedades
IUPAC Name |
N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-18(4-2)22(20,21)15-10-8-14(9-11-15)16(19)17-12-6-5-7-13-17/h8-11H,3-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQRFPFBRPNCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-2-(4-fluorophenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2707158.png)


![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide](/img/structure/B2707168.png)



![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2707175.png)
![3-(6-Methylimidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B2707176.png)
![S-[[3-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate](/img/structure/B2707177.png)

![3-(4-Formyl-2-methoxyphenoxy)-N-methyl-N-[(5-methyl-1,2-oxazol-3-YL)methyl]propanamide](/img/structure/B2707179.png)
![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate](/img/structure/B2707180.png)
